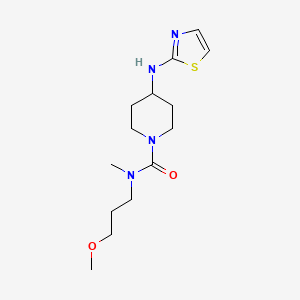![molecular formula C14H13BrFNO3 B6624712 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as BF-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BF-3 is a furan-based compound that belongs to the class of carboxamides. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and block cell cycle progression in cancer cells. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit potent biological activity against various cancer cell lines. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit low toxicity in non-cancerous cells, making it a potential candidate for further development. However, the limitations of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions related to 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide. One potential direction is to further explore its anticancer activity and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory and analgesic effects for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide and its potential use as a diagnostic tool for cancer imaging. Finally, the development of more efficient and cost-effective synthesis methods for 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide may help to facilitate its further research and development.
Méthodes De Synthèse
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylboronic acid in the presence of a palladium catalyst, a base, and a solvent. The Sonogashira coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylacetylene in the presence of a copper catalyst, a base, and a solvent. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylamine in the presence of a palladium catalyst, a base, and a solvent.
Applications De Recherche Scientifique
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer imaging.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3/c1-19-10-3-2-9(12(16)8-10)4-6-17-14(18)11-5-7-20-13(11)15/h2-3,5,7-8H,4,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLNZNJMJQWWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)C2=C(OC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)
![7-[[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]oxy]-4-propan-2-ylchromen-2-one](/img/structure/B6624650.png)

![4-[[Cyclopropyl-(6-methylpyrimidin-4-yl)amino]methyl]-2-methoxyphenol](/img/structure/B6624661.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6624675.png)
![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)